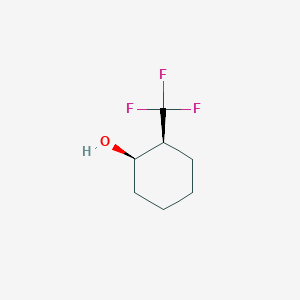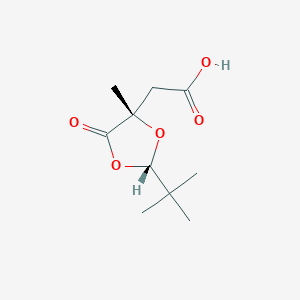
3-Cyano-2-methyl-acrylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “3-Cyano-2-methyl-acrylic acid ethyl ester” is a chemical substance listed in the PubChem database. This compound is utilized in various scientific research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-Cyano-2-methyl-acrylic acid ethyl ester involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound along with imidazolium chloride as a byproduct . The crystalline product is obtained in approximately 90% yield after the removal of the side product and solvent.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as laboratory preparation but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques is essential to remove impurities and byproducts.
化学反応の分析
Types of Reactions
3-Cyano-2-methyl-acrylic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl compounds, while reduction can produce various alcohols or amines.
科学的研究の応用
3-Cyano-2-methyl-acrylic acid ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Cyano-2-methyl-acrylic acid ethyl ester involves its interaction with specific molecular targets. In biochemical applications, it acts as a coupling agent, facilitating the formation of peptide bonds by reacting with carboxylic acids and amines . The compound’s reactivity is attributed to its ability to form stable intermediates that drive the reaction forward.
類似化合物との比較
Similar Compounds
Carbonyldiimidazole: Similar in structure and used for similar applications in peptide synthesis.
Phosgene: A precursor in the synthesis of 3-Cyano-2-methyl-acrylic acid ethyl ester but more hazardous to handle.
Imidazole: A component of the synthetic route for this compound and used in various organic reactions.
Uniqueness
This compound is unique due to its high reactivity and stability under specific conditions. Unlike phosgene, it is safer to handle and offers a more straightforward synthetic route for producing amides and other derivatives.
特性
IUPAC Name |
ethyl 3-cyano-2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-3-10-7(9)6(2)4-5-8/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZOQLJDKUWLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(3AS,6R,6AR)-6-Methoxy-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B8185338.png)
